Methyl 5-cyano-2-methylbenzoate
Overview
Description
Methyl 5-cyano-2-methylbenzoate is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.18 g/mol . The IUPAC name for this compound is methyl 5-cyano-2-methylbenzoate .
Molecular Structure Analysis
The InChI code for Methyl 5-cyano-2-methylbenzoate is1S/C10H9NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,1-2H3
. The Canonical SMILES representation is CC1=C(C=C(C=C1)C#N)C(=O)OC
. Physical And Chemical Properties Analysis
Methyl 5-cyano-2-methylbenzoate has a molecular weight of 175.18 g/mol . It has a computed XLogP3 value of 2.5 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 175.063328530 g/mol . The topological polar surface area is 50.1 Ų . The heavy atom count is 13 . The complexity of the molecule is 241 .Scientific Research Applications
Organic Synthesis Building Blocks
Methyl 5-cyano-2-methylbenzoate: is a valuable building block in organic synthesis. It can be used to create a variety of complex molecules due to its reactive cyano and ester groups. For instance, it can undergo nucleophilic addition reactions to form new carbon-carbon or carbon-nitrogen bonds, which are fundamental steps in constructing pharmaceuticals and agrochemicals .
Polymer Chemistry
In polymer chemistry, this compound serves as a precursor for creating functional polymers. By incorporating it into polymer chains, researchers can develop materials with specific properties such as enhanced durability, chemical resistance, or thermal stability. Its methacrylate structure is particularly useful for synthesizing (meth)acrylate-based polymers with potential applications in coatings, adhesives, and sealants .
Molecular Gyroscopes
The structural features of Methyl 5-cyano-2-methylbenzoate could be exploited in the creation of molecular gyroscopes. These are novel compounds that can rotate freely within a crystal lattice and have potential applications in the field of molecular machines and nanotechnology.
Each of these applications demonstrates the versatility and potential of Methyl 5-cyano-2-methylbenzoate in scientific research. Its functional groups and molecular structure open up possibilities for innovation across a broad spectrum of disciplines .
Safety And Hazards
properties
IUPAC Name |
methyl 5-cyano-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJITVMSLMNYSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433712 | |
Record name | Methyl 5-cyano-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-2-methylbenzoate | |
CAS RN |
103261-68-3 | |
Record name | Benzoic acid, 5-cyano-2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103261-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-cyano-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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